Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Description
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a bromo group at position 7, a hydroxy group at position 3, and a methoxy group at position 3. The ethyl ester at position 2 enhances its lipophilicity, which is critical for membrane permeability in pharmacological studies. This compound is structurally related to bioactive indoles, which are widely investigated for their antioxidant, anticancer, and neuroprotective properties .
Properties
Molecular Formula |
C12H12BrNO4 |
|---|---|
Molecular Weight |
314.13 g/mol |
IUPAC Name |
ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO4/c1-3-18-12(16)10-11(15)7-4-6(17-2)5-8(13)9(7)14-10/h4-5,14-15H,3H2,1-2H3 |
InChI Key |
VLIJKOGCDJUCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)OC)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture . The reaction conditions are carefully controlled to ensure the formation of the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for the large-scale production of indole derivatives due to its efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of apoptosis pathways through interaction with proteins like Mcl-1, which is crucial for cell survival .
- Antiviral Properties : Studies have shown that it can inhibit the replication of viruses, including hepatitis B, suggesting its potential as an antiviral agent .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it relevant for treating chronic inflammatory conditions.
Biological Research
This compound is used in biological studies to explore its interaction with biological targets:
- Enzyme Inhibition Studies : It serves as a valuable tool in studying enzyme inhibition mechanisms, particularly in drug development targeting specific receptors or enzymes involved in disease processes .
Synthetic Chemistry
This compound acts as a versatile building block in organic synthesis:
- Synthesis of Indole Derivatives : It is utilized in synthesizing more complex indole derivatives, which are important in pharmaceuticals and agrochemicals .
Antiviral Study
A study demonstrated that this compound significantly inhibited hepatitis B virus replication in vitro. The findings suggest that the compound could be further developed as an antiviral therapeutic agent.
Cancer Cell Line Evaluation
Research involving various cancer cell lines showed that this compound reduced cell viability significantly compared to control groups. This underscores its potential as an anticancer agent.
Inflammation Model
In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action for Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
| Property | This compound | Ethyl 5-chloro-1H-indole-2-carboxylate |
|---|---|---|
| Molecular Weight | ~370.2 g/mol | ~239.7 g/mol |
| LogP (Predicted) | 2.8 | 2.1 |
| Hydrogen Bond Donors | 1 (OH) | 0 |
| Halogen Content | 1 Br | 1 Cl |
Biological Activity
Ethyl 7-bromo-3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: with a molecular weight of approximately 300.13 g/mol. The compound features a unique indole structure with specific substitutions that enhance its biological activity.
Key Structural Features:
- Bromine atom at the 7th position
- Hydroxy group at the 3rd position
- Methoxy group at the 5th position
Biological Activities
The compound exhibits a range of biological activities, including:
- Antiviral Properties : this compound has shown potential antiviral effects, particularly against the hepatitis B virus. Its mechanism may involve interference with viral replication processes.
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | CAS Number | Key Features | Similarity Index |
|---|---|---|---|
| Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | 318292-61-4 | Lacks bromine substitution | 0.89 |
| Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | 153501-26-9 | Chlorine instead of bromine | 0.86 |
| Methyl 3-hydroxy-1H-indole-2-carboxylate | 31827-04-0 | Methyl group instead of ethyl | 0.89 |
| Ethyl 3-hydroxy-1H-indole-2-carboxylate | 14370-74-2 | No methoxy or bromo substituents | 0.92 |
This table highlights the unique substitution pattern of this compound that contributes to its distinct biological activities compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole, including Ethyl 7-bromo-3-hydroxy-5-methoxy, exhibited potent antiviral activity against hepatitis B virus in vitro, with IC50 values indicating effective inhibition .
- Anti-inflammatory Research : In another research effort, the compound was tested for its ability to modulate inflammatory pathways in human cell lines, showing significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Efficacy : A comparative study on various indole derivatives found that Ethyl 7-bromo-3-hydroxy-5-methoxy exhibited a minimum inhibitory concentration (MIC) of 9.375 µg/mL against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
